

Dual Inhibition of MTHFD1 and MTHFD2 by LY345899: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	LY 345899		
Cat. No.:	B15613109	Get Quote	

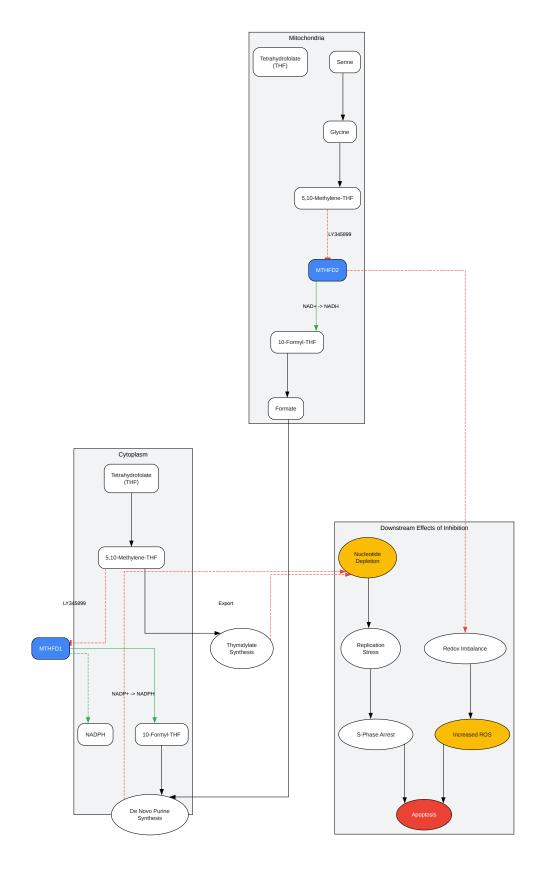
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the folate analog LY345899 as a dual inhibitor of methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). These enzymes are critical components of one-carbon (1C) metabolism, a pathway frequently upregulated in cancer to support the high demand for nucleotides and other biomolecules necessary for rapid proliferation. MTHFD2, in particular, is highly expressed in many tumor types while having limited expression in normal adult tissues, making it an attractive therapeutic target.[1][2][3]

Core Mechanism of Action

LY345899 acts as a competitive inhibitor of both MTHFD1, located in the cytoplasm, and MTHFD2, found in the mitochondria.[4][5] By blocking these enzymes, LY345899 disrupts the generation of one-carbon units essential for de novo purine and thymidylate synthesis.[2][6] This disruption leads to a depletion of the nucleotide pool, inducing replication stress, S-phase cell cycle arrest, and ultimately apoptosis in cancer cells.[2] Furthermore, inhibition of MTHFD2 by LY345899 has been shown to disturb NADPH and redox homeostasis, leading to increased reactive oxygen species (ROS) and enhanced cell death under oxidative stress conditions.[4]

Quantitative Inhibitory Activity


The inhibitory potency of LY345899 against human MTHFD1 and MTHFD2 has been characterized by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The compound demonstrates a higher potency for the cytoplasmic MTHFD1 isoform.

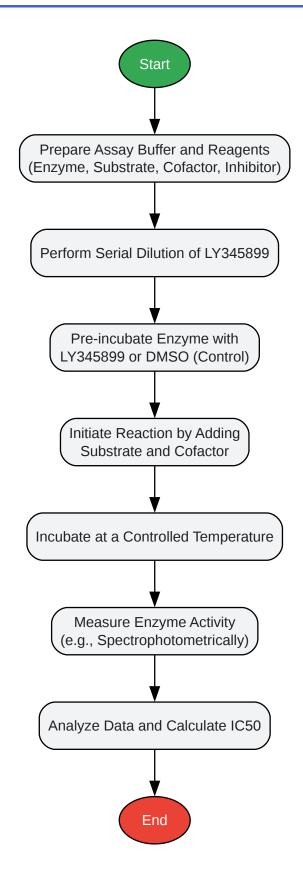
Target Enzyme	Inhibitory Metric	Value (nM)	Reference(s)
MTHFD1	IC50	96	[4][5][8][9][10][11][12]
MTHFD1	Ki	18	[4][13]
MTHFD2	IC50	663	[4][5][8][9][10][11][12]

Signaling Pathway and Mechanism of Action

The inhibition of MTHFD1 and MTHFD2 by LY345899 has significant downstream effects on cellular metabolism and survival pathways. The following diagram illustrates the central role of these enzymes in one-carbon metabolism and the consequences of their inhibition.

Click to download full resolution via product page

Caption: Inhibition of MTHFD1/2 by LY345899 disrupts one-carbon metabolism.


Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to characterize the inhibition of MTHFD1 and MTHFD2 by LY345899.

MTHFD1/MTHFD2 Enzyme Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC50 value of an inhibitor.

Click to download full resolution via product page

Caption: Workflow for an in vitro enzyme inhibition assay.

Materials:

- Recombinant human MTHFD1 or MTHFD2 enzyme
- Substrate (e.g., 5,10-methylenetetrahydrofolate)
- Cofactor (NADP+ for MTHFD1, NAD+ for MTHFD2)
- LY345899
- Assay buffer
- DMSO (for inhibitor dilution and as a negative control)
- Microplate reader

Procedure:

- Prepare serial dilutions of LY345899 in DMSO. A typical starting concentration for MTHFD1 is 1 μM and for MTHFD2 is 10 μM, with 3-fold dilutions for an eight-point curve.[12]
- In a microplate, add the diluted inhibitor or DMSO to the respective wells.
- Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[12]
- Initiate the enzymatic reaction by adding the substrate and cofactor solution.
- Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time, which corresponds to the conversion of the cofactor (e.g., NAD(P)+ to NAD(P)H).
- Calculate the initial reaction rates for each inhibitor concentration.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of an inhibitor with its target protein within a cellular context.[8]

Materials:

- Cancer cell line expressing MTHFD2 (e.g., HL-60)
- LY345899
- · Cell lysis buffer
- PBS (Phosphate-Buffered Saline)
- Equipment for heating, protein quantification, and Western blotting

Procedure:

- Treat cell lysates or intact cells with LY345899 or a vehicle control.
- Heat the samples across a range of temperatures to induce protein denaturation and aggregation.
- Cool the samples and centrifuge to pellet the aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Quantify the amount of soluble MTHFD2 at each temperature using Western blotting.
- Binding of LY345899 is expected to increase the thermal stability of MTHFD2, resulting in a shift of its melting curve to a higher temperature.[8]

In Vivo Tumor Xenograft Studies

Animal models are essential for evaluating the anti-tumor efficacy of inhibitors in a physiological setting.

Materials:

Immunocompromised mice (e.g., nude or SCID)

- Cancer cell line (e.g., colorectal cancer SW620 or LoVo) or patient-derived xenograft (PDX) tissue
- LY345899 formulation for in vivo administration
- Vehicle control solution
- Calipers for tumor measurement

Procedure:

- Implant cancer cells or PDX tissue subcutaneously into the mice.
- Allow tumors to reach a palpable size.
- Randomize mice into treatment and control groups.
- Administer LY345899 (e.g., 5-10 mg/kg via intraperitoneal injection, 5 days a week) or vehicle control.[4]
- · Measure tumor volume regularly using calipers.
- Monitor animal weight and overall health as indicators of toxicity.
- At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[4]

Conclusion

LY345899 is a valuable research tool for investigating the roles of MTHFD1 and MTHFD2 in cancer metabolism. Its dual inhibitory activity provides a potent mechanism to disrupt one-carbon flow, leading to cancer cell death. The data and protocols presented in this guide offer a foundation for further research into the therapeutic potential of targeting these key metabolic enzymes. The differential expression of MTHFD2 between cancerous and normal tissues continues to make it a compelling target for the development of novel, selective anti-cancer agents.[3][6][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. The catalytic mechanism of the mitochondrial methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondrial Methylene Tetrahydrofolate Dehydrogenase (MTHFD2) Overexpression is Associated with Tumor Cell Proliferation and is a Novel Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esrf.fr [esrf.fr]
- 9. Sapphire Bioscience [sapphirebioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- To cite this document: BenchChem. [Dual Inhibition of MTHFD1 and MTHFD2 by LY345899: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15613109#mthfd1-and-mthfd2-inhibition-by-ly-345899]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com